molecular formula C10H16N5O13P3 B1228953 Xylosyl-ATP CAS No. 653-60-1

Xylosyl-ATP

Cat. No.: B1228953
CAS No.: 653-60-1
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-GAWUUDPSSA-N
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Description

Xylosyl-ATP is a nucleotide derivative where a xylose moiety is attached to the adenosine triphosphate (ATP) structure. While ATP is a critical molecule for energy transfer in biological systems, modifications like xylosylation can alter its biochemical properties, enabling specialized roles in enzymatic processes or signaling pathways. However, insights can be inferred from structurally or functionally analogous ATP derivatives discussed in the literature.

Properties

CAS No.

653-60-1

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7-,10-/m1/s1

InChI Key

ZKHQWZAMYRWXGA-GAWUUDPSSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Other CAS No.

653-60-1

Synonyms

9-beta-xylofuranosyladenine 5'-triphosphate
xylo-ATP
xylosyl-ATP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Xylofuranosyladenine 5’-triphosphate typically involves the glycosylation of adenine with a xylofuranose derivative, followed by phosphorylation. The reaction conditions often require the use of protective groups to ensure selective reactions at desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation and phosphorylation processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce various nucleoside analogs .

Mechanism of Action

The mechanism of action of 9-beta-Xylofuranosyladenine 5’-triphosphate involves its incorporation into nucleic acids, where it inhibits the activity of DNA-dependent RNA polymerases. This inhibition disrupts the transcription process, leading to cytotoxic effects. The molecular targets include RNA polymerase I and II, and the pathways involved are primarily related to transcription regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar ATP Derivatives

The evidence highlights several ATP analogs with modifications to the phosphate groups, sugar moiety, or nucleobase. Below is a comparative analysis of key compounds:

2.1. Deoxyadenosine Triphosphate (dATP)
  • Structure : dATP replaces the hydroxyl group at the 2'-position of ATP’s ribose with a hydrogen atom .
  • Function : Serves as a DNA polymerase substrate during DNA synthesis due to its compatibility with the deoxyribose backbone.
  • Stability : The absence of the 2'-hydroxyl reduces susceptibility to hydrolysis compared to ATP .
2.2. Adenosine 5'-O-(3-Thiotriphosphate) (ATP-γ-S)
  • Structure : A sulfur atom replaces one oxygen in the γ-phosphate group of ATP .
  • Function : Acts as a hydrolysis-resistant ATP mimic, useful in studying GTPase and kinase activities.
  • Synthesis: Enzymatic methods (e.g., using glycerol kinase and acetate kinase) enable large-scale production with minimal inorganic phosphate contamination .
2.3. Beta, Gamma-Peroxy-ATP
  • Structure : Incorporates a peroxydiphosphate group (O–O bond) between the β- and γ-phosphates .
  • Function : Serves as a photolabile probe for enzymatic studies due to its reactive oxygen-oxygen bond.
  • Limitations : Hydrolytically unstable under physiological conditions, requiring controlled experimental settings .
2.4. 2-Hexylthio-β,γ-CH2-ATP
  • Structure : A hexylthio group and methylene bridge replace the β,γ-oxygen in ATP .
  • Function : Selective inhibitor of NTPDase2, an enzyme regulating extracellular nucleotide levels.
  • Selectivity : Demonstrates 100-fold higher potency for NTPDase2 over other ectonucleotidases .

Key Comparative Data

The table below summarizes properties of ATP analogs from the evidence, which could serve as a framework for hypothesizing Xylosyl-ATP’s behavior:

Compound Structural Modification Key Function Stability Reference
dATP 2'-deoxyribose DNA synthesis substrate High
ATP-γ-S γ-thiophosphate Enzyme activity probe Hydrolysis-resistant
Beta, Gamma-Peroxy-ATP β,γ-peroxydiphosphate Photolabile enzymatic probe Low (labile)
2-Hexylthio-β,γ-CH2-ATP β,γ-CH2 and hexylthio groups NTPDase2 inhibition Moderate

Hypothetical this compound Profile (based on analogous modifications):

  • Function: Potential roles in glycosylation pathways or as a substrate for xylosyltransferases.
  • Stability : Xylose’s hydrophilicity may enhance solubility but reduce membrane permeability.
  • Enzymatic Compatibility : May compete with ATP in ribose-dependent processes.

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